Structural Differentiation: Furan vs. Phenyl Heterocycle in N1-Attached Group
The target compound incorporates a furan ring in its N1-side chain, a feature absent in the direct analog N1-(4-(dimethylamino)phenethyl)-N2-(4-isopropylphenyl)oxalamide, which instead uses a phenyl ring [1]. The furan oxygen atom acts as a hydrogen bond acceptor, creating a distinct pharmacophore. The presence of a heterocycle in the hinge-binding region is a critical design element for kinase inhibitors, and its replacement by a purely carbon-based ring is not equivalent and will lead to loss of target affinity [2].
| Evidence Dimension | Presence of Hydrogen Bond Acceptor in N1-side chain heterocycle |
|---|---|
| Target Compound Data | Yes (furan oxygen acts as a hydrogen bond acceptor) |
| Comparator Or Baseline | N1-(4-(dimethylamino)phenethyl)-N2-(4-isopropylphenyl)oxalamide (Phenyl analog): No |
| Quantified Difference | Qualitative difference in hydrogen-bonding capability |
| Conditions | Chemical structure analysis based on IUPAC names and SMILES |
Why This Matters
This structural feature is crucial for target binding specificity; procurement of the wrong analog will invalidate experiments based on a furan-specific binding hypothesis.
- [1] Borzilleri, R. M.; Schroeder, G. M.; Cornelius, L. A. M. Oxalamide derivatives as kinase inhibitors. U.S. Patent US7470693B2, 2006. https://patents.google.com/patent/US7470693B2/en. View Source
- [2] Borzilleri, R. M.; Schroeder, G. M.; Cornelius, L. A. M. Oxalamide derivatives as kinase inhibitors. U.S. Patent Application US20060241104 A1, 2006. https://patents.google.com/patent/US20060241104A1/en. View Source
